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Compound of Interest

Compound Name: (S)-Laudanine

Cat. No.: B133841 Get Quote

An In-Depth Technical Guide to (S)-Laudanine for Researchers and Drug Development

Professionals

Introduction
(S)-Laudanine is a benzylisoquinoline alkaloid found in Papaver somniferum (opium poppy). It

is a key intermediate in the biosynthesis of papaverine, a vasodilator medication. This technical

guide provides a comprehensive overview of the chemical structure, properties, synthesis, and

biological significance of (S)-Laudanine, tailored for researchers, scientists, and professionals

in drug development.

Chemical Structure and Properties
(S)-Laudanine, a derivative of norlaudanosoline, possesses a tetrahydroisoquinoline core with

a benzyl group at the 1-position. The molecule features four methoxy groups and one hydroxyl

group.

Table 1: Chemical and Physical Properties of (S)-Laudanine
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Property Value Source(s)

IUPAC Name

5-[[(1S)-6,7-dimethoxy-2-

methyl-3,4-dihydro-1H-

isoquinolin-1-yl]methyl]-2-

methoxyphenol

[1]

Molecular Formula C₂₀H₂₅NO₄ [1]

Molecular Weight 343.42 g/mol [1]

Melting Point 166-167 °C [2]

184-185 °C [1]

Solubility

Soluble in benzene,

chloroform, hot alcohol;

sparingly soluble in ether;

practically insoluble in water.

[3]

Appearance Solid [1]

Note on Melting Point: Different sources report varying melting points for laudanine. This could

be due to differences in purity, crystalline form, or the specific stereoisomer being analyzed.

Spectroscopic Data

Detailed ¹H and ¹³C NMR spectral data for (S)-Laudanine are not readily available in the public

domain. However, data for the closely related compound, (S)-Laudanosine (which has an

additional methyl group at the 3'-hydroxyl position), can be used as a reference for structural

elucidation. High-resolution mass spectrometry has been used to verify the constitution of

synthesized (S)-Laudanine.[4]

Biosynthesis of Papaverine
(S)-Laudanine is a crucial intermediate in the biosynthesis of papaverine in Papaver

somniferum. The pathway begins with (S)-Reticuline.[5]

Caption: Biosynthesis of Papaverine from (S)-Reticuline.
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Experimental Protocols
Synthesis of (S)-Laudanine from (S)-Reticuline
A common method for the synthesis of (S)-Laudanine involves the methylation of (S)-

Reticuline.[4]

Workflow Diagram

Caption: Synthetic route from (S)-Reticuline to (S)-Laudanine.

Methodology:

Oxidation of (S)-Reticuline: (S)-Reticuline is dissolved in a suitable solvent (e.g.,

dichloromethane) and treated with an oxidizing agent such as meta-chloroperoxybenzoic

acid (m-CPBA) to form (S)-Reticuline N-oxide. The reaction is typically carried out at a low

temperature (e.g., 0 °C).

Methylation: The resulting (S)-Reticuline N-oxide is then methylated using a methylating

agent like methyl iodide (CH₃I). This step introduces a methyl group at the 7-hydroxyl

position.

Deprotection: The final step involves deprotection, often using sulfurous acid (H₂SO₃), to

yield (S)-Laudanine.

Purification: The product is purified using techniques such as thin-layer chromatography

(TLC) or column chromatography.

Enantioselective Synthesis of (S)-Laudanosine
An enantioselective synthesis for the related compound (S)-Laudanosine has been developed,

which can be adapted for (S)-Laudanine. This multi-step synthesis involves an asymmetric

intramolecular hydroamination as a key step.[6]

Methodology Overview:

Preparation of the Aminoalkene Precursor: The synthesis starts from commercially available

materials to construct a suitable aminoalkene precursor.
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Asymmetric Intramolecular Hydroamination: The key step involves a chiral catalyst, such as

a chiral bisoxazoline-lithium amide complex, to induce the cyclization of the aminoalkene,

forming the tetrahydroisoquinoline core with high enantioselectivity.

Functional Group Manipulations: Subsequent steps involve standard organic transformations

to install the correct functional groups and complete the synthesis of (S)-Laudanosine.

Optically pure (S)-Laudanosine can be obtained through recrystallization.[6]

Biological Activity Assays
While specific biological activity data for (S)-Laudanine is limited in the literature, its structural

similarity to other benzylisoquinoline alkaloids suggests potential for various pharmacological

activities. General screening assays can be employed to evaluate its biological profile.[7][8]

General Protocol for In Vitro Antimicrobial Assay (Broth Microdilution Method):

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g.,

Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.

Serial Dilution of (S)-Laudanine: (S)-Laudanine is dissolved in an appropriate solvent (e.g.,

DMSO) and serially diluted in a 96-well microtiter plate containing broth medium to achieve a

range of concentrations.

Inoculation: Each well is inoculated with the microbial suspension. Positive (microbe and

broth) and negative (broth only) controls are included.

Incubation: The plate is incubated under appropriate conditions (e.g., 37 °C for 24-48 hours).

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the

lowest concentration of (S)-Laudanine that visibly inhibits the growth of the microorganism.

This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion
(S)-Laudanine is a significant natural product due to its role as a precursor in papaverine

biosynthesis. The synthetic routes outlined provide a basis for obtaining this compound for

further research. While detailed pharmacological studies on (S)-Laudanine are not extensive,
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its chemical structure suggests that it may possess interesting biological activities worth

exploring. This guide provides a foundational resource for researchers interested in the

chemistry and potential applications of (S)-Laudanine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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